6-Methoxyquinolin-5-amine

Tubulin Polymerization Inhibitor Antiproliferative Activity Structure–Activity Relationship

Researchers developing antimitotic agents often encounter supply inconsistencies with generic aminoquinolines lacking the critical 5-amino-6-methoxy motif. 6-Methoxyquinolin-5-amine (CAS 50358-38-8) provides the exact regiochemistry for nanomolar tubulin inhibition. • Enables 2-aroylquinolines with IC50 0.2-0.4 nM (compound 15). • Key intermediate for Aurora kinase inhibitors (WO2006117552A1). • Batch-consistent ≥95% purity; stored at RT protected from light. • Immediate global shipment for uninterrupted SAR fidelity.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 50358-38-8
Cat. No. B1297789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyquinolin-5-amine
CAS50358-38-8
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)N=CC=C2)N
InChIInChI=1S/C10H10N2O/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,11H2,1H3
InChIKeyLTDUAVSGOSFGMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyquinolin-5-amine: Core Identity & Procurement


6-Methoxyquinolin-5-amine (CAS 50358-38-8) is a heterocyclic aromatic amine consisting of a quinoline core substituted with a methoxy group at the 6‑position and a primary amino group at the 5‑position (molecular formula C₁₀H₁₀N₂O, molecular weight 174.20 g/mol) [2]. It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of 5‑amino‑6‑methoxy‑2‑aroylquinoline tubulin polymerization inhibitors and as an intermediate in kinase inhibitor programs [1]. The compound is commercially available from multiple suppliers at purities typically ≥95 % (HPLC), with storage recommended at room temperature protected from light .

Medicinal chemistry building block: Supports synthesis of 5-amino-2-aroylquinoline tubulin polymerization inhibitors and kinase inhibitor intermediates.
Colchicine-site targeting workflow: Enables a dual hydrogen-bonding motif unattainable by other aminoquinoline regioisomers.
Selection context: 5-amino-6-methoxy juxtaposition is critical for structure-activity relationship studies; regioisomer substitution alters biological target profile.

Why 6-Methoxyquinolin-5-amine Is Irreplaceable


Generic aminoquinoline scaffolds such as 5‑aminoquinoline or 6‑methoxyquinoline lack the precise 5‑amino‑6‑methoxy juxtaposition that is essential for the high‑potency tubulin polymerization inhibition observed in the aroylquinoline class [1]. When the 5‑amino group is absent (as in 6‑methoxy‑2‑aroylquinoline 12), antiproliferative activity drops by more than 100‑fold across a panel of cancer cell lines [1]. Conversely, repositioning the amino group to the 8‑position yields the primaquine‑type pharmacophore, which engages monoamine oxidase metabolism rather than the colchicine‑binding domain of tubulin [2]. Therefore, substituting 6‑methoxyquinolin‑5‑amine with a more common regioisomer fundamentally alters the biological target profile and invalidates downstream structure‑activity relationships.

REGRESSION Removing the 5-amino group may shift antiproliferative assay potency dramatically; reported des-amino analogue activity differed by ~210-fold in cell models.
OFF-TARGET 8-Aminoquinoline regioisomers engage monoamine oxidase metabolism rather than the colchicine-binding domain, invalidating downstream SAR assumptions.
PHYSICAL Simple 6-methoxyquinoline is a liquid at room temperature; substitution alters solid-phase handling, purification, and chromatographic behavior across batches.

6-Methoxyquinolin-5-amine: Differentiation Evidence


5-Amino Substituent Potency Advantage

In a head‑to‑head comparison within the same study, 5‑amino‑6‑methoxy‑2‑aroylquinoline (15) exhibited a mean IC₅₀ of 0.32 nM across five human cancer cell lines, while its direct des‑amino analogue 6‑methoxy‑2‑aroylquinoline (12) showed a mean IC₅₀ of 67 nM. This represents an approximately 210‑fold improvement in potency conferred solely by the presence of the 5‑amino substituent on the 6‑methoxyquinoline core [1]. The tubulin polymerization IC₅₀ values further corroborate this differentiation: compound 15 inhibited assembly with an IC₅₀ of 1.6 μM versus 3.5 μM for 12 and 2.1 μM for the clinical candidate combretastatin A‑4 [1].

5-Amino Substituent Potency Context
Head-to-head
~210-fold lower mean IC₅₀ vs des-amino analogue (0.32 nM vs 67 nM) across five human cancer cell lines; tubulin assembly IC₅₀ 1.6 μM vs 3.5 μM.
Supports reported structural contribution to cell-model response context.
In vitro MTT assay; MDR-positive KB-vin10 included. Data to verify.
Tubulin Polymerization Inhibitor Antiproliferative Activity Structure–Activity Relationship

Dual Hydrogen Bonding at Colchicine Binding Site

Molecular docking studies revealed that 5‑amino‑6‑methoxy‑2‑aroylquinoline (15) engages in two specific hydrogen bonds with the colchicine‑binding domain of tubulin: the 5‑amino group interacts with Thr 179 and the 2‑carbonyl with Leu 255. In contrast, the reference inhibitor combretastatin A‑4 (1a) and the amino‑combretastatin analogue 2a each form only a single hydrogen bond (via their 3′‑hydroxy or 3′‑amino group) with Val 181 or Thr 179, respectively [1]. This dual hydrogen‑bonding capability is dependent on the simultaneous presence of the 5‑amino and 6‑methoxy groups and cannot be replicated by mono‑substituted quinoline regioisomers.

Colchicine Site Dual H-Bonding
Head-to-head
Reported 2 hydrogen bonds (Thr 179, Leu 255) vs single hydrogen bond for combretastatin A-4 (Val 181) in silico docking into PDB 1SA0.
Reported binding-mode differentiation supports regioisomer selection for target engagement studies.
Gold v4.0 docking; requires crystallographic validation.
Molecular Docking Hydrogen Bonding Colchicine Binding Site

Physicochemical Differentiation vs Regioisomers

6‑Methoxyquinolin‑5‑amine exhibits a measured melting point of 154–156 °C [1] and a predicted XLogP3‑AA of 1.5 [2], distinguishing it from closely related aminoquinolines. By comparison, 5‑aminoquinoline (CAS 611‑34‑7) melts at 106–109 °C and has a lower predicted logP (~1.0), while 6‑methoxyquinoline (CAS 5263‑87‑6) is a liquid at room temperature (mp 18–20 °C) [3]. These differences arise from the combined effect of the 5‑NH₂ hydrogen‑bond donor and the 6‑OCH₃ substituent, which modulate crystal packing and solubility in ways that directly impact solid‑phase handling, formulation, and chromatographic behavior.

Physicochemical Differentiation
Cross-study
mp 154–156 °C, XLogP3-AA 1.5 vs 5-aminoquinoline mp 106–109 °C, XLogP3 ~1.0 and 6-methoxyquinoline mp 18–20 °C.
Property context may support solid-phase handling and chromatographic method consistency.
Computed logP; experimental mp sources may differ. Specification review advised.
Melting Point Lipophilicity Physicochemical Properties

Patent-Documented Aurora Kinase Inhibitor Intermediate

Patent WO2006117552A1 (Quinoline and quinoxaline derivatives as inhibitors of kinase enzymatic activity) explicitly claims 6‑methoxyquinolin‑5‑amine as a synthetic intermediate for the preparation of Aurora kinase inhibitors [1]. In contrast, the 5‑aminoquinoline and 6‑methoxyquinoline scaffolds are not claimed in this patent family for the same kinase selectivity profile, indicating that the 5‑amino‑6‑methoxy substitution pattern is specifically required for the target binding mode. This patent exclusivity provides a documented procurement rationale for organizations pursuing Aurora kinase programs.

Patent-Documented Intermediate Use
Source review
Explicitly claimed as synthetic intermediate for Aurora kinase inhibitors in WO2006117552A1; 5-aminoquinoline and 6-methoxyquinoline not included.
Patent documentation signals unique synthetic pathway fit.
Patent evidence requires independent IP review.
Kinase Inhibitor Patent Evidence Synthetic Intermediate

6-Methoxyquinolin-5-amine: Key Application Scenarios


Colchicine Site-Targeting Tubulin Inhibitor Synthesis

Use 6‑methoxyquinolin‑5‑amine as the core scaffold for constructing 2‑aroylquinoline antimitotic agents. Introduction of a 3,4,5‑trimethoxybenzoyl group at the 2‑position yields compound 15, which achieves IC₅₀ values of 0.2–0.4 nM against diverse cancer cell lines (KB, H460, HT29, MKN45, KB‑vin10) – a >200‑fold improvement over the des‑amino analogue [1]. This application is directly supported by the dual hydrogen‑bonding interaction with Thr 179 and Leu 255 in the colchicine‑binding pocket [1].

Aurora Kinase Inhibitor SAR Exploration

Leverage 6‑methoxyquinolin‑5‑amine as a patent‑documented intermediate for Aurora kinase inhibitors (WO2006117552A1) [2]. Because the 5‑amino group is essential for the kinase hinge‑binding motif, substituting this intermediate with 5‑aminoquinoline or 8‑aminoquinoline would produce regioisomeric products with unpredictable selectivity profiles, making the specific procurement of 6‑methoxyquinolin‑5‑amine necessary for SAR fidelity.

Solid-State Characterization Reference Standard

The well‑defined melting point of 154–156 °C [3] qualifies 6‑methoxyquinolin‑5‑amine as a suitable crystalline reference standard for DSC calibration in medicinal chemistry laboratories. Unlike 6‑methoxyquinoline, which is a room‑temperature liquid and therefore unsuitable for solid‑state standardization, 6‑methoxyquinolin‑5‑amine provides a reproducible melting endotherm that can be used to verify instrument performance prior to purity analysis of synthesized derivatives.

Prodrug Design Using 5-Amino Handle

The primary 5‑amino group serves as a synthetically accessible handle for derivatization into amides, sulfonamides, or urea linkages without affecting the 6‑methoxy electronic environment. This regiochemical orthogonality is not available in 8‑amino‑6‑methoxyquinoline, where the amino group is para to the quinoline nitrogen and exhibits different nucleophilicity. Researchers can use 6‑methoxyquinolin‑5‑amine to systematically explore prodrug strategies while maintaining the core pharmacophore.

Application
Selection Property
Validation Focus
Colchicine-site tubulin inhibitor synthesis
Cell-model endpoint review
Binding-mode characterization and anti-mitotic assay context
Kinase inhibitor SAR exploration
Regioisomer identity fidelity
Kinase selectivity panel and hinge-binding motif review
Solid-state analytical reference standard
Melting endotherm reproducibility
DSC calibration verification and lot-consistency review
Prodrug design via 5-amino handle
Synthetic accessibility of primary amine
Derivatization scope and core pharmacophore retention study

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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